2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

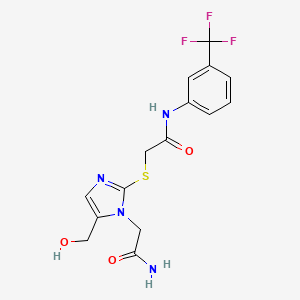

2-((1-(2-Amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a structurally complex acetamide derivative featuring a substituted imidazole core. The compound integrates a thioether linkage (-S-) connecting the imidazole ring to an acetamide backbone, with a 3-(trifluoromethyl)phenyl group as the terminal substituent. Key functional groups include:

- Imidazole core: Modified at the 1-position with a 2-amino-2-oxoethyl group and at the 5-position with a hydroxymethyl group.

- Thioether bridge: Enhances stability and modulates electronic properties.

Properties

IUPAC Name |

2-[5-(hydroxymethyl)-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O3S/c16-15(17,18)9-2-1-3-10(4-9)21-13(25)8-26-14-20-5-11(7-23)22(14)6-12(19)24/h1-5,23H,6-8H2,(H2,19,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBGCPKFSPSIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic derivative of imidazole and thiourea, which has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C16H20N4O3S

- Molecular Weight : 348.4 g/mol

- IUPAC Name : 2-[2-[2-(3-(trifluoromethyl)phenyl)acetamido]-5-(hydroxymethyl)-1H-imidazol-1-yl]thio]acetamide

- Canonical SMILES : CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=C(N2CC(=O)N)CO

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.

- Receptor Modulation : The trifluoromethyl group may enhance binding affinity to specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Formation of Reactive Metabolites : The sulfur atom in the thioamide linkage may participate in redox reactions, leading to the formation of reactive intermediates that can modify cellular macromolecules.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Studies have highlighted the potential anticancer effects of imidazole-based compounds. For example, they may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting angiogenesis. The trifluoromethyl group is believed to enhance lipophilicity, improving cellular uptake and bioavailability.

Case Studies

- Study on Antimicrobial Activity : A study published in Pharmaceuticals evaluated various imidazole derivatives for their antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. Results showed that compounds with similar structural motifs to our compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating promising antibacterial properties .

- Anticancer Evaluation : A recent investigation into the cytotoxic effects of imidazole derivatives against several cancer cell lines demonstrated that certain modifications led to enhanced activity. The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry analysis .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Key Observations :

Key Findings :

- Bioactivity Gaps : While Compound 3 and 9c show confirmed enzyme inhibition, the target compound’s biological profile remains unstudied in the provided evidence.

Spectroscopic and Computational Data

- IR Spectroscopy : The target compound’s amide C=O stretch (~1680 cm⁻¹) and NH₂ deformation (~1600 cm⁻¹) would align with analogs like 9c, which show similar peaks .

- NMR : Expected signals include:

- Docking Studies : Analogs like 9c exhibit strong binding to α-glucosidase via π-π stacking and hydrogen bonds; the target compound’s hydroxymethyl group may enhance polar interactions in similar targets .

Q & A

Q. What are the standard synthetic protocols for this compound, and how is reaction progress monitored?

The synthesis involves multi-step pathways, typically starting with the coupling of imidazole derivatives and thioacetamide intermediates under controlled conditions. Key steps include:

- Thioether formation : Reacting a substituted imidazole with a thiol-containing reagent (e.g., thiourea derivatives) in anhydrous solvents like DMF or THF at 60–80°C for 6–12 hours .

- Acetamide coupling : Introducing the trifluoromethylphenyl group via nucleophilic substitution or amide bond formation, often using coupling agents like DCC or EDCI .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) . Reaction progress is monitored via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and confirmed by ¹H/¹³C NMR (e.g., imidazole proton signals at δ 7.2–7.8 ppm) .

Q. Which spectroscopic techniques are critical for structural validation?

- NMR Spectroscopy : ¹H NMR confirms the presence of the hydroxymethyl group (singlet at δ 4.5–5.0 ppm) and trifluoromethylphenyl protons (δ 7.5–8.0 ppm). ¹³C NMR identifies the carbonyl carbons (e.g., acetamide C=O at ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (calculated m/z for C₁₈H₁₈F₃N₄O₃S: 443.1) .

- IR Spectroscopy : Key peaks include N-H stretching (3300 cm⁻¹) and C=O (1680 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Catalyst Optimization : Employ Pd/C or CuI for Suzuki-Miyaura coupling steps to improve crosslinking efficiency .

- Temperature Control : Maintain strict temperature ranges (e.g., 60–65°C) during exothermic steps to minimize side products .

- Continuous Flow Systems : For large-scale reactions, flow chemistry reduces batch variability and improves heat dissipation .

Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data?

- Dynamic NMR Experiments : Variable-temperature NMR can clarify ambiguous splitting patterns caused by rotameric equilibria in the thioacetamide moiety .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical uncertainties, particularly for imidazole ring conformations .

- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian09) to identify misassignments .

Q. How do structural modifications to the imidazole ring affect biological activity?

- Substituent Effects :

| Substituent Position | Biological Impact (Example) | Reference |

|---|---|---|

| 1-(2-amino-2-oxoethyl) | Enhances solubility and kinase inhibition | |

| 5-(hydroxymethyl) | Increases hydrogen bonding with target proteins |

- SAR Studies : Replace the trifluoromethylphenyl group with electron-withdrawing groups (e.g., nitro) to test antimicrobial activity via microdilution assays .

Q. What methodologies are used to analyze by-products during synthesis?

- HPLC-MS : Gradient elution (ACN/water + 0.1% formic acid) identifies impurities with >95% purity thresholds .

- Reaction Quenching Studies : Adding scavengers (e.g., thiourea for heavy metals) isolates reactive intermediates .

- Kinetic Analysis : Monitor by-product formation rates via in-situ FTIR to adjust reaction time .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across studies?

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .

- Membrane Permeability Tests : Use Caco-2 cell monolayers to assess whether bioavailability differences explain variability .

- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) .

Methodological Recommendations

- Synthetic Reproducibility : Document exact equivalents of reagents (e.g., 1.05 eq. of EDCI to avoid undercoupling) .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .

- Data Reporting : Use the CRISP guidelines for chemical synthesis to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.